N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18869779
InChI: InChI=1S/C22H28N6O12/c29-25(30)17-1-3-19(21(15-17)27(33)34)23-5-7-37-9-11-39-13-14-40-12-10-38-8-6-24-20-4-2-18(26(31)32)16-22(20)28(35)36/h1-4,15-16,23-24H,5-14H2
SMILES:
Molecular Formula: C22H28N6O12
Molecular Weight: 568.5 g/mol

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine

CAS No.:

Cat. No.: VC18869779

Molecular Formula: C22H28N6O12

Molecular Weight: 568.5 g/mol

* For research use only. Not for human or veterinary use.

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine -

Specification

Molecular Formula C22H28N6O12
Molecular Weight 568.5 g/mol
IUPAC Name N-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Standard InChI InChI=1S/C22H28N6O12/c29-25(30)17-1-3-19(21(15-17)27(33)34)23-5-7-37-9-11-39-13-14-40-12-10-38-8-6-24-20-4-2-18(26(31)32)16-22(20)28(35)36/h1-4,15-16,23-24H,5-14H2
Standard InChI Key ZGBNEUQNYGZQOE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a complex organic compound with a distinctive molecular structure. It features a tetraoxatetradecane backbone with two 2,4-dinitrophenyl groups attached to the nitrogen atoms at the first and fourteenth positions. This unique arrangement contributes to its specific chemical reactivity and potential applications in research and industrial settings.

  • Molecular Formula: C20H24N4O10C_{20}H_{24}N_4O_{10}

  • Molecular Weight: Approximately 496.43 g/mol

Structural Features

The compound consists of:

  • A tetraoxatetradecane backbone, which includes multiple oxygen atoms that contribute to hydrogen bonding and hydrolysis susceptibility.

  • Dinitrophenyl groups, known for their electrophilic properties, which enable interactions with nucleophiles.

These features make the compound reactive in various chemical environments and suitable for specialized applications.

Synthesis Pathway

The synthesis of this compound typically involves a multi-step organic reaction sequence:

  • Preparation of the tetraoxatetradecane backbone.

  • Coupling of dinitrophenyl groups to the terminal nitrogen atoms.

  • Purification through recrystallization or chromatographic methods.

Detailed reaction conditions and reagents depend on the desired yield and purity.

Applications

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine has several potential applications:

  • Biomolecular Interaction Studies: It exhibits selective binding with proteins and nucleic acids due to its structural features.

  • Chemical Research: Its reactivity is leveraged in studying nucleophilic substitution mechanisms.

  • Therapeutic Exploration: Preliminary studies suggest potential for therapeutic use based on binding affinity with biological targets.

Comparative Analysis

Compound NameStructureUnique Features
N1,N14-Bis(2,4-dinitrophenyl)...Tetraoxatetradecane backboneLong chain with dinitrophenyl groups for reactivity
3,6-DioxaoctanediamineShorter chainFewer oxygen atoms
Bis(2-nitrophenyl) oxalateSimilar dinitrophenyl groupsUsed as a reagent

Research Findings

Studies on this compound have revealed:

  • Binding Affinity: Selective interactions with biomolecules suggest potential therapeutic relevance.

  • Chemical Stability: Stable under neutral conditions but reactive in acidic or basic environments.

  • Analytical Techniques Used:

    • Nuclear Magnetic Resonance (NMR)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

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